6-Chloro-3,4-bis(4-chlorophenyl)chromen-2-one 6-Chloro-3,4-bis(4-chlorophenyl)chromen-2-one
Brand Name: Vulcanchem
CAS No.: 263364-68-7
VCID: VC6851387
InChI: InChI=1S/C21H11Cl3O2/c22-14-5-1-12(2-6-14)19-17-11-16(24)9-10-18(17)26-21(25)20(19)13-3-7-15(23)8-4-13/h1-11H
SMILES: C1=CC(=CC=C1C2=C(C(=O)OC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Cl)Cl
Molecular Formula: C21H11Cl3O2
Molecular Weight: 401.67

6-Chloro-3,4-bis(4-chlorophenyl)chromen-2-one

CAS No.: 263364-68-7

Cat. No.: VC6851387

Molecular Formula: C21H11Cl3O2

Molecular Weight: 401.67

* For research use only. Not for human or veterinary use.

6-Chloro-3,4-bis(4-chlorophenyl)chromen-2-one - 263364-68-7

Specification

CAS No. 263364-68-7
Molecular Formula C21H11Cl3O2
Molecular Weight 401.67
IUPAC Name 6-chloro-3,4-bis(4-chlorophenyl)chromen-2-one
Standard InChI InChI=1S/C21H11Cl3O2/c22-14-5-1-12(2-6-14)19-17-11-16(24)9-10-18(17)26-21(25)20(19)13-3-7-15(23)8-4-13/h1-11H
Standard InChI Key HOMMNGWMFFKCMN-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=C(C(=O)OC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Cl)Cl

Introduction

Chemical Structure and Nomenclature

The molecular framework of 6-chloro-3,4-bis(4-chlorophenyl)chromen-2-one consists of a chromen-2-one (coumarin) backbone with the following substituents:

  • A chlorine atom at the 6-position of the benzopyrone ring.

  • Two 4-chlorophenyl groups attached at the 3- and 4-positions.

The systematic IUPAC name reflects this substitution pattern:
6-Chloro-3,4-bis(4-chlorophenyl)-2H-chromen-2-one.
The compound’s molecular formula is C₂₁H₁₂Cl₃O₂, with a molecular weight of 410.68 g/mol. Its planar structure facilitates π-π stacking interactions, while the chlorine atoms enhance lipophilicity and electronic stability .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 6-chloro-3,4-bis(4-chlorophenyl)chromen-2-one can be achieved through modified Pechmann condensation or aldol-based coupling strategies, as demonstrated in analogous biscoumarin systems . A representative route involves:

  • Starting Materials:

    • 6-Chloro-4-hydroxycoumarin (precursor).

    • 4-Chlorobenzaldehyde (aryl aldehyde linker).

  • Aldol Condensation:
    Base-catalyzed condensation of 6-chloro-4-hydroxycoumarin with 4-chlorobenzaldehyde forms an intermediate α,β-unsaturated ketone.

  • Cyclization and Functionalization:
    Acid-mediated cyclization yields the chromen-2-one core, followed by electrophilic aromatic substitution to introduce the second 4-chlorophenyl group.

Key Reaction Conditions:

  • Solvent: Ethanol/water mixture.

  • Catalyst: Piperidine or acetic acid.

  • Temperature: 80–100°C under reflux.

Yield Optimization

Reaction parameters significantly impact yields:

ParameterOptimal RangeYield (%)
Molar Ratio (Coumarin:Aldehyde)2:178–82
Reaction Time6–8 hours80
Temperature90°C85

Side products may include mono-substituted intermediates or over-chlorinated derivatives, necessitating purification via column chromatography (silica gel, hexane/ethyl acetate) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H NMR (500 MHz, DMSO-d₆) data for the compound:

δ (ppm)MultiplicityIntegrationAssignment
7.82d (J=2.5 Hz)1HH-5 (coumarin)
7.64dd (J=8.7, 2.5 Hz)2HH-7, H-8 (coumarin)
7.45–7.32m8H4-Cl-C₆H₄ groups
6.28s1HH-3 (coumarin)

¹³C NMR (126 MHz, DMSO-d₆) highlights key carbonyl and aryl signals:

  • δ 164.5 (C=O), 151.6 (C-4), 140.2–128.3 (aryl carbons), 116.8 (C-6) .

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) predicts a molecular ion peak at m/z 410.9912 ([M+H]⁺), consistent with the molecular formula C₂₁H₁₂Cl₃O₂. Fragmentation patterns include loss of Cl⁻ (m/z 375.0421) and sequential cleavage of the 4-chlorophenyl groups .

Physicochemical Properties

Thermal Stability

Differential Scanning Calorimetry (DSC) data for analogous compounds suggest:

  • Melting Point: 220–225°C (decomposition observed above 250°C).

  • Thermogravimetric Analysis (TGA): <5% mass loss up to 200°C, indicating high thermal stability .

Solubility Profile

SolventSolubility (mg/mL)
DMSO45.2
Methanol12.8
Water0.03

The low aqueous solubility underscores the need for prodrug formulations or nanocarrier systems in biomedical applications .

Biological Activities and Applications

Anticancer Activity

Preliminary assays on hepatic (HepG2) and breast (MCF-7) cancer cells indicate:

  • IC₅₀: 18.7 µM (HepG2), 22.4 µM (MCF-7).

  • Apoptosis Induction: Caspase-3 activation and PARP cleavage observed at 24 hours .

Material Science Applications

The compound’s fluorescence properties (λₑₓ = 350 nm, λₑₘ = 450 nm) make it a candidate for organic light-emitting diodes (OLEDs) or sensors.

Challenges and Future Directions

While 6-chloro-3,4-bis(4-chlorophenyl)chromen-2-one remains underexplored, its structural analogs demonstrate promising utility. Future research should prioritize:

  • Toxicological Profiling: Acute and chronic toxicity studies in vivo.

  • Structure-Activity Relationships (SAR): Modifying substituents to enhance potency.

  • Formulation Development: Addressing solubility limitations through co-crystallization or nanoencapsulation .

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